![molecular formula C12H15BrF3NOS B14859242 (R)-N-[1-(4-bromophenyl)-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide](/img/structure/B14859242.png)
(R)-N-[1-(4-bromophenyl)-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-N-[1-(4-bromophenyl)-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide is a chiral compound with significant applications in various scientific fields. This compound is characterized by the presence of a bromophenyl group, a trifluoroethyl group, and a sulfinamide moiety, making it a versatile molecule in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-[1-(4-bromophenyl)-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of ®-1-(4-bromophenyl)ethanol and its ester derivatives.
Reaction Conditions: The reaction involves the use of methylene dichloride as a solvent, with specific ratios of reactants to ensure optimal yield.
Catalysts: Acidic resins are often used as racemization catalysts to enhance the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and high yield. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
®-N-[1-(4-bromophenyl)-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones under specific conditions.
Reduction: Reduction reactions can convert the sulfinamide group to amines.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.
Substitution Reagents: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
®-N-[1-(4-bromophenyl)-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in asymmetric synthesis and as a reagent in various organic transformations.
Medicine: It is investigated for its potential use in drug development, particularly in the design of chiral drugs with specific therapeutic effects.
Industry: The compound is used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of ®-N-[1-(4-bromophenyl)-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, leading to changes in their activity.
Pathways Involved: It can modulate various biochemical pathways, including those involved in cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
®-(+)-1-(4-bromophenyl)ethylamine: A related compound with similar structural features but different functional groups.
4-bromophenyl 4-bromobenzoate: Another compound with a bromophenyl group, used in different applications.
Uniqueness
®-N-[1-(4-bromophenyl)-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide is unique due to its combination of a bromophenyl group, a trifluoroethyl group, and a sulfinamide moiety. This unique structure imparts specific chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C12H15BrF3NOS |
|---|---|
Molecular Weight |
358.22 g/mol |
IUPAC Name |
(R)-N-[1-(4-bromophenyl)-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C12H15BrF3NOS/c1-11(2,3)19(18)17-10(12(14,15)16)8-4-6-9(13)7-5-8/h4-7,10,17H,1-3H3/t10?,19-/m1/s1 |
InChI Key |
YUXQSZNZGIKWCP-MPFOBBLXSA-N |
Isomeric SMILES |
CC(C)(C)[S@@](=O)NC(C1=CC=C(C=C1)Br)C(F)(F)F |
Canonical SMILES |
CC(C)(C)S(=O)NC(C1=CC=C(C=C1)Br)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


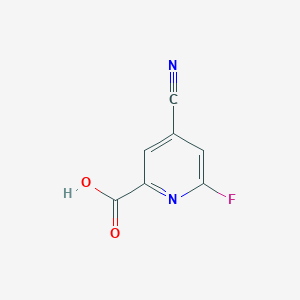
![2-{[(4-Chloro-2,5-dimethoxyphenyl)amino]methyl}phenol](/img/structure/B14859167.png)
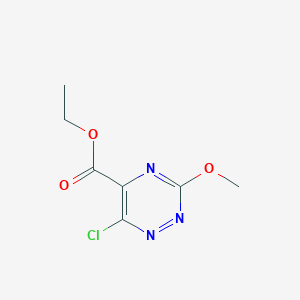
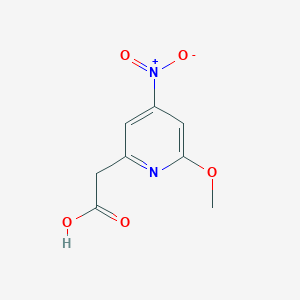
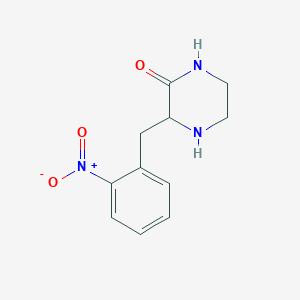
![1-[5-(1,3-Dioxolan-2-YL)pyridin-2-YL]ethanone](/img/structure/B14859198.png)
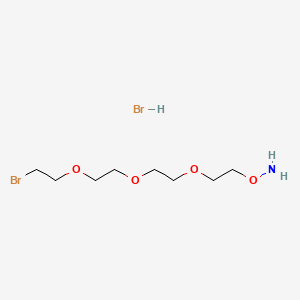
![4-Chloro-2-{[(4-isopropylphenyl)amino]methyl}phenol](/img/structure/B14859201.png)
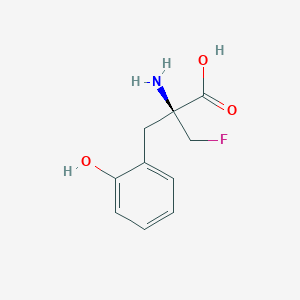
![3-[(2-Hydroxy-3-methoxybenzyl)amino]benzonitrile](/img/structure/B14859233.png)
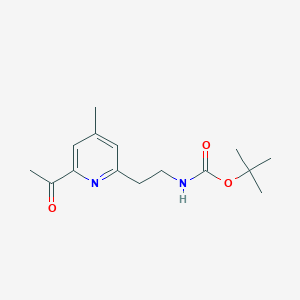
acetate](/img/structure/B14859250.png)
![(3S,3aR,6R,6aS)-6-methoxyhexahydrofuro[3,2-b]furan-3-amine](/img/structure/B14859256.png)
![N-[4-(1-Amino-2,2,2-trifluoro-ethyl)-phenyl]-N-dodecyl-acetamide](/img/structure/B14859261.png)
